molecular formula C12H15N3O2 B2445206 4-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)-1,3-dihydro-2H-imidazol-2-one CAS No. 2320860-27-1

4-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B2445206
CAS No.: 2320860-27-1
M. Wt: 233.271
InChI Key: KAKDHNRRSUCTCI-UHFFFAOYSA-N
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Description

4-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)-1,3-dihydro-2H-imidazol-2-one is a bicyclic compound incorporating an azabicyclooctane structure fused with an imidazolone. This unique structural arrangement makes it notable in various fields of chemical, biological, and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Formation

    • The synthesis often starts with the preparation of the azabicyclooctane ring system.

    • Common methods include cycloaddition reactions involving azides and alkenes, followed by appropriate functional group modifications.

  • Formation of Imidazolone Moiety

    • This involves cyclization reactions that introduce the imidazole ring.

    • Specific catalysts and reagents like phosphorus oxychloride (POCl3) and ammonium acetate can be employed.

Industrial Production Methods

The industrial-scale production often utilizes automated synthesizers:

  • Stepwise Assembly: : Automated systems ensure precision in the addition of reactants and control of reaction conditions.

  • Purification: : Methods like recrystallization and chromatography are essential for obtaining the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Introduction of oxygen atoms to the molecule, typically using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

  • Reduction: : Removal of oxygen atoms or addition of hydrogen, often employing catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

  • Substitution: : Replacement of one functional group with another, utilizing reagents such as organolithium compounds or Grignard reagents.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Palladium on carbon (Pd/C), hydrogen gas.

  • Catalysts: : Lewis acids for cyclization, transition metals for oxidation and reduction.

Major Products

  • Oxidation Products: : Formation of corresponding oxides or introduction of hydroxyl groups.

  • Reduction Products: : Hydrogenated versions of the initial compound.

  • Substitution Products: : Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

  • Used as a precursor or intermediate in the synthesis of complex organic molecules.

  • Catalyst in certain organic reactions due to its unique structural features.

Biology

  • Probe in biochemical assays to study protein-ligand interactions.

Medicine

  • Investigated for its potential pharmacological properties, including as an analgesic or antineoplastic agent.

  • Utilized in drug design for its unique bicyclic structure.

Industry

  • Application in the manufacturing of specialized polymers.

  • Used in agrochemical formulations for its biological activity.

Comparison with Similar Compounds

4-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)-1,3-dihydro-2H-imidazol-2-one is distinguished by its unique bicyclic structure that combines an azabicyclooctane and imidazolone ring system. Similar compounds might include:

  • Nootropics: : Pyrrolidine derivatives used to enhance cognitive functions.

  • Antibiotics: : Compounds with azabicyclo structures that have antibacterial properties.

  • Analgesics: : Bicyclic compounds employed in pain management.

Properties

IUPAC Name

4-(3-methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl)-1,3-dihydroimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-7-4-8-2-3-9(5-7)15(8)11(16)10-6-13-12(17)14-10/h6,8-9H,1-5H2,(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKDHNRRSUCTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)C3=CNC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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